三三甲胺鸟嘌呤三磷酸

描述

Synthesis Analysis

The synthesis of guanosine triphosphate derivatives involves complex biochemical pathways and chemical reactions. A notable method includes the nonenzymatic reaction of guanosine triphosphate with 2-mercaptoethanol and Fe++ leading to products with potential intermediates in pteridine biosynthesis (Shiota, Palumbo, & Tsai, 1967). Additionally, a two-step procedure for the preparation of 8-arylated guanosine mono- and triphosphates showcases the importance of chemical modifications in studying GTP's biological roles (Collier & Wagner, 2006).

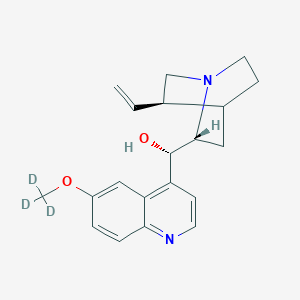

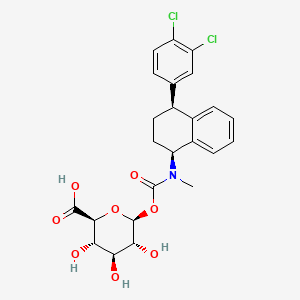

Molecular Structure Analysis

The molecular structure of GTP is crucial for its function in biological processes. Studies employing various spectroscopic tools and computational methods provide insights into the complex nature of GTP interactions and recognition mechanisms. For example, the structural analysis of GTP's interaction with fluorescent dinuclear Zn(II)-Dipicolylamine complexes reveals its selectivity and binding modes, highlighting the role of GTP in biological chemosensing (Bazany‐Rodríguez et al., 2020).

Chemical Reactions and Properties

GTP is involved in a myriad of chemical reactions within the cell, acting as a substrate for various enzymes and a signaling molecule. For instance, its role in protein biosynthesis is exemplified by its interaction with aminoacyl-tRNA ternary complexes and ribosomes, facilitating the accuracy of initial recognition processes (Karim & Thompson, 1986). The complex behavior of GTP in enzymatic reactions, such as its selective reaction rates with guanosine 5'-monophosphate over N-acetylmethionine, further demonstrates its chemical versatility (Sandlin, Starling, & Williams, 2010).

Physical Properties Analysis

The physical properties of GTP, including its solubility, stability, and spectroscopic characteristics, are essential for understanding its behavior in aqueous environments and biological systems. Investigations into the supramolecular arrangements of guanosine and its derivatives, utilizing methods like circular dichroism, offer valuable insights into the self-assembly and structural dynamics of GTP-containing systems (Novotná, Goncharova, & Urbanova, 2012).

Chemical Properties Analysis

The chemical properties of GTP, particularly its reactivity and interaction with metal ions and other biomolecules, are critical for its biological functions. Research demonstrates the selective recognition and binding of GTP, elucidating the mechanisms through which GTP influences cellular processes and signaling pathways. The development of sensitive detection methods for GTP, based on its chemical interactions, underscores its importance in cellular metabolism and regulatory mechanisms (Liang et al., 2012).

科学研究应用

1. 鸟嘌呤三磷酸的化学传感

鸟嘌呤三磷酸 (GTP) 被认为是各种细胞过程和人类疾病中的关键生物标记。Bazany‐Rodríguez 等人(2020 年)的一项研究合成了一种荧光双核复合物,展示了其作为水中 GTP 化学传感器的能力,显示出对 GTP 的选择性高于其他阴离子。该应用在生物医学研究中检测生物样品中的 GTP 水平方面具有重要意义,有助于疾病诊断和细胞过程监测 (Bazany‐Rodríguez 等,2020).

2. 与多巴胺受体的相互作用

Creese、Usdin 和 Snyder(1979 年)的研究表明,GTP 和二磷酸核苷酸可以调节激动剂配体与多巴胺受体的结合。这一发现表明,GTP 在神经递质系统的调节中发挥作用,可能影响神经功能和疾病 (Creese、Usdin 和 Snyder,1979).

3. 在核糖体功能中的作用

Maassen 和 Möller(1978 年)的研究调查了光反应性 GTP 类似物在核糖体功能中的作用。他们的研究结果表明 GTP 与核糖体蛋白具有特异性结合和相互作用,突出了其在蛋白质合成和核糖体活性中的重要性 (Maassen 和 Möller,1978).

4. 多膦酸盐的分析

Ballantine、Games 和 Slater(1997 年)使用电喷雾质谱法分析了多磷酸化碱金属盐,包括鸟嘌呤 5-三磷酸三钠盐。他们的研究有助于分析化学,提供了对 GTP 盐的结构分析和性质的见解 (Ballantine、Games 和 Slater,1997).

5. 调节脑腺苷酸环化酶

Menkes、Rasenick、Wheeler 和 Bitensky(1983 年)的一项研究发现,GTP 类似物增强了脑膜中腺苷酸环化酶的激活,表明 GTP 在调节脑信号通路中发挥作用,可能影响精神和神经系统疾病 (Menkes、Rasenick、Wheeler 和 Bitensky,1983).

安全和危害

未来方向

Guanosine based nucleotides, especially GTP, serve as important and independent regulatory factors for development and diverse cellular functions such as differentiation, metabolism, proliferation, and survival in multiple tissues . Future research may focus on developing new and potential therapeutic strategies to combat diseases like cancer, hypoxia, etc .

属性

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O14P3.C4H11NO3/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;5-4(1-6,2-7)3-8/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);6-8H,1-3,5H2/t3-,5-,6-,9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRZRJQPUFRIVGW-GWTDSMLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N6O17P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

644.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tritromethamine guanosine triphosphate | |

CAS RN |

103192-46-7 | |

| Record name | Tritromethamine guanosine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103192467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 103192-46-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one](/img/structure/B1140747.png)